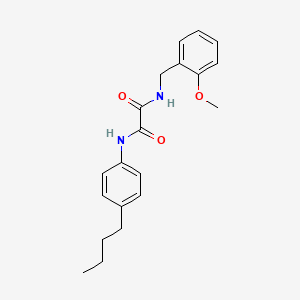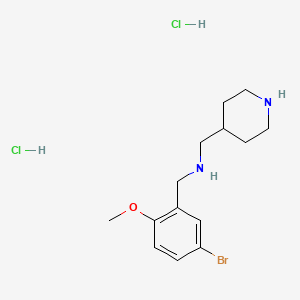![molecular formula C16H20ClNO2 B4726832 N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide](/img/structure/B4726832.png)
N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide, commonly known as phencyclidine (PCP), is a dissociative anesthetic drug that was first synthesized in the 1950s. It was initially used as an anesthetic in veterinary medicine, but due to its potential for abuse and adverse effects, it was discontinued for this purpose. PCP is now classified as a Schedule II drug under the United States Controlled Substances Act, and its use is strictly regulated.
Mecanismo De Acción
N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide binds to the this compound site on the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions. This disrupts the normal functioning of the receptor, leading to a range of effects on the brain and body. This compound also affects the release and reuptake of neurotransmitters, leading to altered signaling and communication between neurons.
Biochemical and Physiological Effects:
The effects of this compound on the body are complex and can vary depending on the dose and route of administration. At low doses, this compound can cause euphoria, increased sociability, and mild dissociation. At higher doses, this compound can cause hallucinations, delusions, and impaired judgment. This compound can also cause a range of physical effects, including increased heart rate and blood pressure, muscle rigidity, and respiratory depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide has been used in a range of laboratory experiments to study the NMDA receptor and its role in various physiological processes. It has also been used to study the effects of dissociative drugs on behavior and cognition. However, the use of this compound in laboratory experiments is limited by its potential for abuse and adverse effects. Researchers must take precautions to ensure the safety of subjects and minimize the risk of harm.
Direcciones Futuras
There are many potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide and its effects on the brain and body. One area of interest is the development of new drugs that target the NMDA receptor and have fewer adverse effects than this compound. Another area of interest is the use of this compound in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and chronic pain. Further research is needed to fully understand the potential benefits and risks of this compound and related drugs.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide has been the subject of extensive scientific research due to its unique pharmacological properties. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This compound also interacts with other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-10(20-15-5-3-2-4-13(15)17)16(19)18-14-9-11-6-7-12(14)8-11/h2-5,10-12,14H,6-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENJIMNXQLZSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2CCC1C2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(ethylsulfonyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4726755.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B4726756.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4726759.png)

![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4726769.png)

![N'-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,4-benzenediamine](/img/structure/B4726790.png)
![4-({[4-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B4726796.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B4726798.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-cyano-2-fluorobenzamide](/img/structure/B4726803.png)
![[2-({3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4726821.png)

![N-(2-furylmethyl)-2-({3-[(4-methylphenyl)thio]propanoyl}amino)benzamide](/img/structure/B4726834.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4726836.png)